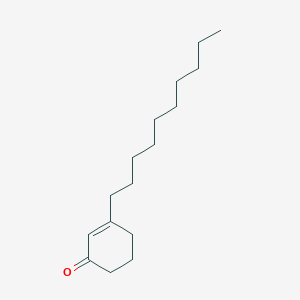

2-Cyclohexen-1-one, 3-decyl-

CAS No.: 64135-24-6

Cat. No.: VC20620264

Molecular Formula: C16H28O

Molecular Weight: 236.39 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 64135-24-6 |

|---|---|

| Molecular Formula | C16H28O |

| Molecular Weight | 236.39 g/mol |

| IUPAC Name | 3-decylcyclohex-2-en-1-one |

| Standard InChI | InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-11-15-12-10-13-16(17)14-15/h14H,2-13H2,1H3 |

| Standard InChI Key | PXSMMEPCRKZQPZ-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCC1=CC(=O)CCC1 |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

3-Decyl-2-cyclohexen-1-one features a six-membered cyclohexene ring with a ketone group at position 1 and a decyl (C₁₀H₂₁) chain at position 3. Its IUPAC name, 3-decylcyclohex-2-en-1-one, reflects this substitution pattern . The molecular formula is C₁₆H₂₈O, with a molecular weight of 236.39 g/mol . The SMILES notation (CCCCCCCCCCC1=CC(=O)CCC1) and InChIKey (PXSMMEPCRKZQPZ-UHFFFAOYSA-N) provide unambiguous representations of its structure .

Table 1: Key Computed Molecular Properties

| Property | Value |

|---|---|

| XLogP3-AA | 5.6 |

| Hydrogen Bond Acceptors | 1 |

| Rotatable Bonds | 9 |

| Topological Polar SA | 17.1 Ų |

| Heavy Atom Count | 17 |

The extended decyl chain introduces significant hydrophobicity, as evidenced by the high XLogP3-AA value, while the ketone group retains polar character.

Synthesis and Production

Alkylation of Cyclohexenone

A plausible route to 3-decyl-2-cyclohexen-1-one involves the alkylation of 2-cyclohexen-1-one with decyl halides under basic conditions. This method mirrors strategies used for synthesizing analogous alkylated cyclohexenones, where the enolate intermediate attacks the alkyl halide . For example, 3-methyl-2-cyclohexen-1-one is produced via similar alkylation techniques .

Oxidation of Allylic Alcohols

While direct data on 3-decyl-2-cyclohexen-1-one synthesis is limited, oxidation of allylic alcohols (e.g., 2-cyclohexen-1-ol) using catalysts like manganese-based frameworks and tert-butyl hydroperoxide could be adapted . Such methods achieve high yields (98%) for related compounds, suggesting potential applicability .

Chemical Reactivity and Pathways

Cycloaddition Reactions

The α,β-unsaturated ketone moiety enables participation in Diels-Alder reactions. For instance, 2-cyclohexen-1-one acts as a diene with electron-deficient dienophiles to form bicyclic adducts . The decyl chain may sterically hinder such reactions compared to simpler analogs.

Michael Additions

The compound’s enone system can undergo Michael additions with nucleophiles like enolates. This reactivity is central to its utility in constructing complex molecules, though the decyl substituent may influence regioselectivity .

Hydrogenation

Selective hydrogenation of the double bond would yield 3-decylcyclohexanone, a saturated derivative. Catalyst choice (e.g., Pd/C vs. Raney Ni) determines selectivity, as seen in related cyclohexenones .

Physicochemical Properties

Solubility and Stability

While experimental data on solubility is scarce, the compound’s high logP value predicts limited water solubility and preferential dissolution in organic solvents (e.g., dichloroethane, toluene) . Stability under oxidative conditions remains uncharacterized but is likely comparable to other cyclohexenones.

Table 2: Comparative Properties of Cyclohexenone Derivatives

| Compound | Molecular Weight (g/mol) | XLogP3-AA | Rotatable Bonds |

|---|---|---|---|

| 3-Decyl-2-cyclohexen-1-one | 236.39 | 5.6 | 9 |

| 2-Cyclohexen-1-one | 96.13 | 1.2 | 0 |

| 3-Methyl-2-cyclohexen-1-one | 110.16 | 1.8 | 1 |

Spectroscopic and Analytical Data

Predicted Spectral Features

-

IR Spectroscopy: Strong absorption near 1680 cm⁻¹ (C=O stretch), 1620 cm⁻¹ (C=C stretch) .

-

NMR: Expected signals include a downfield carbonyl carbon (~207 ppm in ¹³C NMR) and vinyl proton resonances (δ 5.5–6.0 ppm in ¹H NMR) .

Table 3: Computed vs. Experimental Data for Related Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume